molecular formula C8H15NO B6150967 7,7-dimethylazepan-2-one CAS No. 90203-98-8

7,7-dimethylazepan-2-one

Cat. No.: B6150967
CAS No.: 90203-98-8
M. Wt: 141.21 g/mol
InChI Key: YKCXFNSULUOZCS-UHFFFAOYSA-N
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Description

7,7-Dimethylazepan-2-one is a heterocyclic organic compound with a seven-membered ring containing nitrogen and an oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,7-dimethylazepan-2-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanediamine with a carbonyl compound under acidic conditions to form the azepane ring. The reaction is usually carried out in a solvent such as toluene or ethanol, with a catalyst like sulfuric acid or hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can optimize the production process. Additionally, purification techniques like distillation or crystallization are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: 7,7-Dimethylazepan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, where reagents such as alkyl halides can introduce different substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst under atmospheric pressure.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products:

    Oxidation: Oxo derivatives of this compound.

    Reduction: Reduced forms of the compound, such as 7,7-dimethylazepane.

    Substitution: N-alkylated derivatives of this compound.

Scientific Research Applications

7,7-Dimethylazepan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active molecules.

    Industry: It can be used in the production of polymers and materials with specific properties, such as enhanced thermal stability or mechanical strength.

Mechanism of Action

The mechanism of action of 7,7-dimethylazepan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The pathways involved may include binding to active sites or allosteric sites, leading to changes in the conformation and function of the target molecules.

Comparison with Similar Compounds

    7-Methyloxepan-2-one: A structurally similar compound with a six-membered ring containing oxygen.

    2,7-Diazapyrenes: Compounds with a similar nitrogen-containing ring structure but with different substituents and properties.

Uniqueness: 7,7-Dimethylazepan-2-one is unique due to its specific ring size and substitution pattern, which confer distinct chemical and physical properties

Properties

CAS No.

90203-98-8

Molecular Formula

C8H15NO

Molecular Weight

141.21 g/mol

IUPAC Name

7,7-dimethylazepan-2-one

InChI

InChI=1S/C8H15NO/c1-8(2)6-4-3-5-7(10)9-8/h3-6H2,1-2H3,(H,9,10)

InChI Key

YKCXFNSULUOZCS-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCCC(=O)N1)C

Purity

95

Origin of Product

United States

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